1-(4-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
Description
1-(4-Fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a pyrazolo[1,5-a]pyrazine moiety bearing a phenyl substituent. This structure combines aromatic fluorination with fused pyrazine rings, which are common in bioactive molecules targeting neurological and metabolic pathways. The fluorine atom at the para position of the phenyl group enhances electronegativity and metabolic stability, while the pyrazolo[1,5-a]pyrazine scaffold may contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5/c23-18-6-8-19(9-7-18)26-12-14-27(15-13-26)22-21-16-20(17-4-2-1-3-5-17)25-28(21)11-10-24-22/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPZMEMYUXYSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a microwave reactor. The reaction is carried out under reflux conditions with a microwave power of 800W for 3 minutes . After cooling, the reaction mixture is subjected to distillation to remove the solvent, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. It acts as a serotonin receptor agonist, binding to serotonin-1A receptors and modulating neurotransmitter release . This interaction can influence various physiological processes, including mood regulation and neural transmission.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Based Analogues
Table 2: Functional and Pharmacokinetic Comparison
Key Insights from Comparative Analysis
Fluorine Position and Metabolic Stability: The target compound’s para-fluorine on the phenyl group (vs. ortho in ) reduces susceptibility to oxidative metabolism, as seen in Flunarizine’s slower N-dealkylation compared to non-fluorinated analogs .
Substituent Effects on Target Engagement :
- Pyrazolo[1,5-a]pyrazine derivatives (target compound, ) show stronger π-π interactions with aromatic residues in enzymes/receptors compared to sulfonyl or alkyl-substituted piperazines .
- Chlorine substitution () increases lipophilicity but may reduce selectivity due to larger atomic size .
Synthetic Complexity :
- The pyrazolo[1,5-a]pyrazine scaffold requires multi-step synthesis (e.g., ring closure via hydrazide intermediates), as described in and , leading to lower yields (~40–80%) compared to simpler piperazine derivatives .
Biological Activity
The compound 1-(4-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a member of the piperazine family and features a pyrazolo[1,5-a]pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process often utilizes various coupling reactions to form the piperazine ring and the pyrazolo[1,5-a]pyrazine structure.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis (M.tb), where they act as potent inhibitors of mycobacterial ATP synthase . The presence of the fluorophenyl group in this compound is believed to enhance its binding affinity to biological targets.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Some derivatives within this class have demonstrated promising AChE inhibition comparable to established inhibitors like neostigmine . The structure-activity relationship studies suggest that modifications at the piperazine and pyrazolo[1,5-a]pyrazine moieties can significantly influence inhibitory potency.
Anticancer Potential
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer properties. These compounds have shown selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The incorporation of the fluorophenyl group may enhance interactions with specific cancer-related targets.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Fluorophenyl | Increases binding affinity and selectivity for target enzymes |
| Pyrazolo[1,5-a]pyrazine | Essential for antimicrobial and anticancer activity |
| Alkyl substitutions on piperazine | Modulate lipophilicity and cellular uptake |
Case Studies
Several studies have highlighted the potential of compounds related to this compound:
- Mycobacterial Inhibition : A study demonstrated that similar pyrazolo compounds inhibited M.tb growth in vitro with IC50 values in the low micromolar range .
- Cholinergic Activity : Another investigation showed that derivatives exhibited varying degrees of AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Efficacy : Research into structural analogs revealed significant cytotoxic effects against breast and lung cancer cell lines, with some compounds inducing apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
